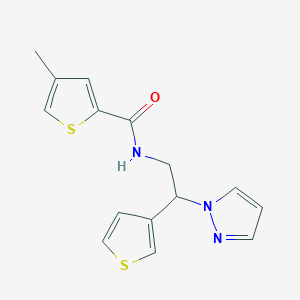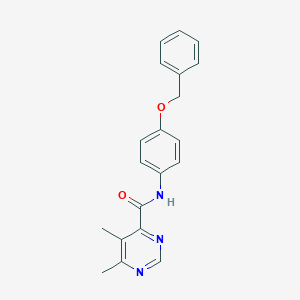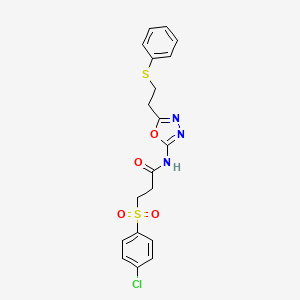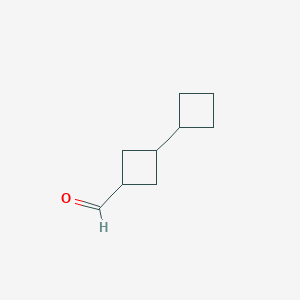
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide involves a ring closure reaction, which is a common method for constructing heterocyclic compounds. In a related study, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using a similar approach. The process entailed the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This method likely parallels the synthesis of the compound , suggesting that the ring closure reaction is a viable pathway for its production.
Molecular Structure Analysis
The molecular structure of such compounds typically features a pyrazoline ring, which in the case of the related compound 4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, adopts a flat-envelope conformation. The phenyl ring is often oriented almost perpendicular to the heterocycle, indicating a significant degree of spatial separation between the functional groups, which could influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar structures. For instance, the carbonyl oxygen atom in the related compound mentioned above has partial anionic character due to the transfer of pi density from the adjacent sp(2) nitrogen atoms. This characteristic suggests that the carbonyl group in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide may also engage in intermolecular hydrogen bonding, which could be relevant in its interactions with biological molecules .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide are not detailed in the provided papers, related compounds have been characterized using IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would likely reveal similar properties for the compound , such as solubility, melting point, and stability. The preclinical evaluation of related compounds also included in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, which are critical parameters for assessing the potential of a compound as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Compounds featuring pyrazole and thiophene rings, such as the ones described in the literature, are often synthesized for their interesting electronic, optical, and biological properties. For example, the synthesis of novel pyrazole derivatives with thiophene rings has been extensively studied for their structural and electronic properties. These studies typically involve detailed characterization techniques including NMR, FT-IR, and X-ray crystallography, aiming to understand the conformation and stability of these molecules (Kumara et al., 2018). Such detailed structural analyses pave the way for further applications in materials science and pharmaceuticals.
Material Science Applications
Thiophene and pyrazole rings are known for their conductive properties when polymerized or included in copolymers. Research into donor-acceptor type monomers containing thiophene units has shown potential for applications in organic electronics, including electrochromic devices and solar cells. The introduction of various acceptor groups into these molecules can significantly affect their electrochemical activity and optical properties, making them suitable for creating advanced materials with tailored properties (Hu et al., 2013).
Biological and Pharmacological Research
While avoiding details on drug use, dosage, and side effects as requested, it's noteworthy to mention that pyrazole and thiophene derivatives often exhibit significant biological activity. Compounds with these structures have been explored for their antimicrobial and antifungal properties, providing a foundation for developing new therapeutic agents. For example, thiophene-based pyrazoles have been synthesized and shown potential antibacterial and antifungal activities, highlighting their importance in medicinal chemistry research (Sowmya et al., 2018).
Eigenschaften
IUPAC Name |
4-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-7-14(21-9-11)15(19)16-8-13(12-3-6-20-10-12)18-5-2-4-17-18/h2-7,9-10,13H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGYGAHIYMDFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)
![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)




![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)